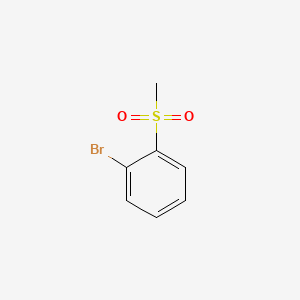

2-Bromophenyl methyl sulfone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2S/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEBPSJRKAZKUKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187569 | |

| Record name | Benzene, 1-bromo-2-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33951-33-6 | |

| Record name | Benzene, 1-bromo-2-(methylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033951336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-bromo-2-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromophenyl methyl sulfone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromophenyl Methyl Sulfone for Reaction Kinetics Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromophenyl methyl sulfone, a compound of interest in organic synthesis and medicinal chemistry. This document is intended to serve as a foundational resource for professionals engaged in reaction kinetics analysis, process development, and drug discovery by consolidating essential data on its physical characteristics, spectroscopic profile, and reactivity.

Core Physicochemical Properties

This compound is a solid organic compound. A summary of its key physicochemical properties is presented in Table 1. This data is crucial for designing experimental setups, particularly for kinetic studies where temperature, pressure, and solubility are critical parameters.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇BrO₂S | [1] |

| Molecular Weight | 235.10 g/mol | [1] |

| CAS Number | 33951-33-6 | |

| Appearance | White solid/powder | [2] |

| Melting Point | 106-110 °C | |

| Boiling Point | Data not available | |

| Solubility | Soluble in methanol.[2] Further quantitative data in common organic solvents is not readily available. | [2] |

Spectroscopic Profile

Spectroscopic data is fundamental for the identification and characterization of this compound, and for monitoring its transformation during kinetic experiments.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, publicly available spectrum for this compound is not readily accessible, typical chemical shifts for related aryl sulfones can provide an expected range for its proton and carbon signals. The aromatic protons are expected in the range of 7.0-8.5 ppm, while the methyl protons of the sulfone group would likely appear as a singlet around 3.0-3.5 ppm. For ¹³C NMR, aromatic carbons typically resonate between 120-140 ppm, with the carbon attached to the sulfonyl group appearing more downfield.[3][4][5] The methyl carbon of the sulfone would be expected in the 40-45 ppm range.

2.2. Infrared (IR) Spectroscopy

The IR spectrum of an aryl sulfone is characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds, typically found in the regions of 1120-1180 cm⁻¹ and 1300-1350 cm⁻¹, respectively.[6][7] Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C-C in-ring stretching vibrations for the aromatic ring generally appear in the 1400-1600 cm⁻¹ region.[8][9]

2.3. Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M+) for this compound would be expected at m/z 235 and 237, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[10][11] Common fragmentation patterns for aryl sulfones include the loss of the methyl group (•CH₃), sulfur dioxide (SO₂), and the bromine atom (•Br).[11][12] The fragmentation analysis is a powerful tool for confirming the structure of reaction products and intermediates in kinetic studies.[13]

Synthesis and Reactivity

3.1. Synthesis of this compound

A common synthetic route to aryl methyl sulfones involves a two-step process starting from the corresponding substituted benzenesulfonyl chloride.[14] This involves reduction of the sulfonyl chloride to a sulfinate, followed by methylation. Another approach is the oxidation of the corresponding sulfide, 2-bromophenyl methyl sulfide.[15]

Below is a generalized workflow for the synthesis of this compound.

Caption: Common synthetic routes to this compound.

3.2. Reactivity and Considerations for Kinetic Studies

The sulfone group is generally stable and electron-withdrawing, which influences the reactivity of the aromatic ring.[16] The bromine atom on the phenyl ring is susceptible to various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which can be a subject of kinetic investigation.[17] The C-S bond in aryl sulfones can also participate in certain catalytic cross-coupling reactions.[17]

Due to the stability of the sulfone group, reactions often target the C-Br bond. Nucleophilic aromatic substitution reactions are also possible, with the kinetics being influenced by the nature of the nucleophile and the reaction conditions.

Experimental Protocols for Reaction Kinetics

While specific kinetic data for this compound is not widely published, the following outlines a general experimental approach for determining the kinetics of its reactions, for instance, in a nucleophilic substitution or a cross-coupling reaction.

4.1. General Experimental Setup

A typical kinetic experiment would involve a temperature-controlled reaction vessel, precise addition of reactants, and a method for monitoring the reaction progress over time. This can be achieved through in-situ monitoring (e.g., using spectroscopic methods like UV-Vis or NMR if suitable probes are available) or by quenching aliquots of the reaction mixture at specific time points for subsequent analysis.

4.2. Monitoring Reaction Progress

The choice of analytical technique to monitor the reaction kinetics is crucial. Common methods include:

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques are excellent for separating and quantifying the reactant, product, and any major intermediates over time. A stable internal standard is typically used to ensure accuracy.

-

NMR Spectroscopy: If the proton or fluorine (if applicable) signals of the reactant and product are well-resolved, ¹H or ¹⁹F NMR can be used to determine their relative concentrations in the reaction mixture at various time points.

-

UV-Vis Spectroscopy: If the reactant or product has a distinct chromophore and its molar absorptivity is known, UV-Vis spectroscopy can be a convenient method for continuous monitoring of the reaction.

4.3. Data Analysis

The concentration data obtained at different time points is then used to determine the reaction rate, order, and rate constant. This is typically done by plotting the concentration of a reactant or product as a function of time and fitting the data to the appropriate integrated rate law (e.g., for zero, first, or second-order reactions). The effect of temperature on the reaction rate can be studied by performing the experiment at different temperatures and using the Arrhenius equation to calculate the activation energy.

Below is a generalized workflow for a kinetic study.

Caption: A generalized workflow for conducting a reaction kinetics study.

Safety Information

This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

This guide provides a starting point for researchers working with this compound. For specific applications, it is recommended to consult the primary literature and perform appropriate safety and experimental validations.

References

- 1. scbt.com [scbt.com]

- 2. 4-Bromophenyl methyl sulfone, 98+% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. rsc.org [rsc.org]

- 4. orgsyn.org [orgsyn.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. eng.uc.edu [eng.uc.edu]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 14. CN102924347A - Preparation method of phenyl methyl sulphone derivatives - Google Patents [patents.google.com]

- 15. A reagent to access methyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Solubility of 2-Bromophenyl Methyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2-bromophenyl methyl sulfone in common organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols for determining solubility, namely the shake-flask method and potentiometric titration. Furthermore, a general synthesis pathway for this compound is outlined and visualized. While direct solubility values could not be provided, this guide equips researchers with the necessary methodologies to generate this critical data in their own laboratories.

Introduction to this compound

This compound (CAS No: 33951-33-6) is a chemical compound with the molecular formula C₇H₇BrO₂S and a molecular weight of 235.10 g/mol .[1][2] It is a solid at room temperature with a melting point in the range of 106-110 °C.[1] As an organosulfur compound, it and its isomers, such as 4-bromophenyl methyl sulfone, are utilized in various chemical syntheses. The sulfone functional group is a key structural motif in many pharmaceutical and agrochemical compounds.[3] Understanding the solubility of such compounds is critical for their application in drug design, development, and formulation, as solubility directly impacts bioavailability and efficacy.

Solubility of this compound

A comprehensive search of scientific literature and chemical databases did not yield quantitative solubility data for this compound in common organic solvents. This represents a significant data gap for researchers working with this compound.

However, qualitative solubility information is available for the related isomer, 4-bromophenyl methyl sulfone, which is reported to be soluble in methanol. This information is presented in the table below to provide a preliminary indication of the types of solvents that might be effective for the 2-bromo isomer. It is important to note that positional isomerism can significantly impact physical properties, including solubility, and therefore, experimental verification is crucial.

Table 1: Solubility Data for Bromophenyl Methyl Sulfone Derivatives

| Compound | Solvent | Temperature (°C) | Solubility | Data Type |

| This compound | Ethanol | Not Reported | Data Not Available | - |

| This compound | Methanol | Not Reported | Data Not Available | - |

| This compound | Acetone | Not Reported | Data Not Available | - |

| This compound | Toluene | Not Reported | Data Not Available | - |

| This compound | Ethyl Acetate | Not Reported | Data Not Available | - |

| This compound | Dichloromethane | Not Reported | Data Not Available | - |

| This compound | Acetonitrile | Not Reported | Data Not Available | - |

| 4-Bromophenyl methyl sulfone | Methanol | Not Reported | Soluble | Qualitative |

Experimental Protocols for Solubility Determination

To empower researchers to determine the solubility of this compound, this section provides detailed methodologies for two widely accepted experimental techniques.

Shake-Flask Method

The shake-flask method is a classical and widely used technique for determining thermodynamic solubility.[4][5][6][7][8]

Principle: An excess amount of the solid compound is equilibrated with a specific solvent in a sealed container by agitation at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the clear solution is measured.

Detailed Protocol:

-

Preparation of Saturated Solution:

-

Weigh an excess amount of this compound into a glass flask or vial with a screw cap. The excess amount ensures that a saturated solution is formed.

-

Add a known volume of the desired organic solvent (e.g., ethanol, methanol, acetone).

-

Seal the flask tightly to prevent solvent evaporation.

-

Place the flask in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[4][8]

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe. To avoid aspirating solid particles, a filter (e.g., a 0.45 µm PTFE syringe filter) should be attached to the syringe.

-

Alternatively, the solution can be centrifuged at high speed to pellet the undissolved solid before taking a sample of the supernatant.[4][5]

-

-

Concentration Analysis:

-

Accurately dilute the obtained saturated solution with a known volume of a suitable solvent.

-

Determine the concentration of this compound in the diluted solution using a suitable analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC): This is a common and accurate method. A calibration curve must be prepared using standard solutions of known concentrations.

-

UV-Vis Spectroscopy: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.[4][7]

-

-

-

Calculation of Solubility:

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature.

-

Potentiometric Titration Method

For ionizable compounds, the potentiometric titration method can be a rapid and accurate way to determine the intrinsic solubility and the solubility-pH profile.[9][10][11] While this compound is not strongly ionizable, this method is valuable for drug development professionals who often work with acidic or basic compounds.

Principle: The method involves the titration of a saturated solution of an ionizable compound with a strong acid or base. The change in pH is monitored, and the point at which the solid starts to dissolve or precipitate is used to calculate the intrinsic solubility.

Detailed Protocol:

-

Apparatus Setup:

-

Use a temperature-controlled titration vessel equipped with a calibrated pH electrode, a stirrer, and a precision burette for titrant delivery.

-

-

Sample Preparation:

-

Add a known amount of the ionizable compound to a known volume of an aqueous or co-solvent medium in the titration vessel. Ensure there is an excess of the solid compound.

-

-

Titration:

-

Allow the suspension to equilibrate while stirring.

-

Titrate the suspension with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.

-

Record the pH of the solution after each addition of the titrant, ensuring that the pH reading is stable before the next addition.

-

-

Data Analysis:

-

Plot the pH as a function of the volume of titrant added.

-

The resulting titration curve will show a change in slope when the solution is no longer saturated and all the solid has dissolved (or when precipitation begins).

-

Specialized software is often used to analyze the titration data and calculate the intrinsic solubility (the solubility of the neutral form of the compound) and the pKa.[9][10]

-

Synthesis of this compound

A common route for the synthesis of phenyl methyl sulfone derivatives involves a two-step process of reduction followed by methylation, starting from the corresponding substituted benzenesulfonyl chloride.[12]

The following diagram illustrates a general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Conclusion

This technical guide has addressed the topic of this compound solubility. While a direct search for quantitative data proved unfruitful, this document provides researchers with the necessary tools to obtain this information independently. The detailed experimental protocols for the shake-flask and potentiometric titration methods offer a clear path to determining the solubility of this compound in various organic solvents. Furthermore, the provided synthesis workflow offers context for the production of this chemical. The authors recommend that researchers generate and publish solubility data for this compound to fill the existing knowledge gap and benefit the wider scientific community.

References

- 1. This compound 97 33951-33-6 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. enamine.net [enamine.net]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. bioassaysys.com [bioassaysys.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. CN102924347A - Preparation method of phenyl methyl sulphone derivatives - Google Patents [patents.google.com]

Spectroscopic Analysis of 2-Bromophenyl Methyl Sulfone and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-bromophenyl methyl sulfone, a key intermediate in the synthesis of various biologically active compounds. This document details the instrumental analysis techniques used to elucidate and confirm the structure of this compound and its derivatives, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

This compound (also known as 1-bromo-2-(methylsulfonyl)benzene) is an aromatic sulfone containing a bromine atom and a methylsulfonyl group attached to a benzene ring.[1] Its chemical formula is C₇H₇BrO₂S, and it has a molecular weight of approximately 235.10 g/mol .[1] The structural features of this molecule give rise to characteristic spectroscopic signatures that are essential for its identification and characterization.

Diagram 1: General Structure of this compound

Caption: General structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in DMSO-d₆ displays characteristic signals for the aromatic protons and the methyl group protons. The aromatic protons typically appear as a complex multiplet in the downfield region (δ 7.0-8.5 ppm) due to the influence of the electron-withdrawing sulfonyl group and the bromine atom. The methyl protons of the sulfonyl group appear as a sharp singlet in the upfield region (δ 3.0-3.5 ppm).

Table 1: ¹H NMR Spectral Data of this compound and Related Derivatives

| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity |

| This compound | DMSO-d₆ | Aromatic protons (multiplet), Methyl protons (singlet)[2] |

| 4-Bromophenyl methyl sulfone | DMSO-d₆ | 7.87-7.89 (m, 4H), 3.25 (s, 3H)[3] |

| Phenyl methyl sulfone | DMSO-d₆ | 7.65-7.77 (m, 3H), 7.94-7.96 (m, 2H), 3.23 (s, 3H)[3] |

| 4-Chlorophenyl methyl sulfone | CDCl₃ | 7.54-7.58 (m, 2H), 7.88-7.91 (m, 2H), 3.06 (s, 3H)[4] |

| 4-Methoxyphenyl methyl sulfoxide | CDCl₃ | 7.01-7.03 (m, 2H), 7.52-7.70 (m, 2H), 3.84 (s, 3H), 2.69 (s, 3H)[4] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, one would expect to see signals for the six aromatic carbons and one for the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the substituents, with the carbon attached to the bromine appearing at a characteristic chemical shift.

Table 2: ¹³C NMR Spectral Data of Bromophenyl Methyl Sulfone Derivatives

| Compound | Solvent | Chemical Shift (δ ppm) |

| 4-Bromophenyl methyl sulfone | DMSO-d₆ | 140.04, 132.45, 129.05, 127.68, 43.39[3] |

| Phenyl methyl sulfone | DMSO-d₆ | 140.84, 133.60, 129.41, 126.90, 43.51[3] |

| 4-Chlorophenyl methyl sulfone | CDCl₃ | 140.44, 138.97, 129.68, 128.89, 44.51[4] |

| 4-Methoxyphenyl methyl sulfoxide | CDCl₃ | 161.90, 136.44, 125.40, 114.78, 55.46, 43.90[4] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show strong characteristic absorption bands for the sulfonyl group (SO₂). These typically appear as two distinct bands corresponding to asymmetric and symmetric stretching vibrations.

Key IR Absorption Bands for Sulfones:

-

Asymmetric SO₂ Stretch: 1350-1300 cm⁻¹

-

Symmetric SO₂ Stretch: 1160-1120 cm⁻¹

The spectrum would also exhibit bands corresponding to C-H stretching of the aromatic ring and the methyl group, as well as C=C stretching vibrations of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2⁺ in an approximate 1:1 ratio) is expected.

Expected Fragmentation Pathways:

The fragmentation of this compound is likely to involve the cleavage of the C-S and S-C bonds. Common fragmentation pathways for aromatic sulfones include the loss of the methyl group (•CH₃), the sulfonyl group (SO₂), or the entire methylsulfonyl group (•SO₂CH₃). The presence of the bromine atom will be a key indicator in identifying bromine-containing fragments.

Diagram 2: Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet. For ATR, place a small amount of the solid sample directly on the ATR crystal.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). The concentration will depend on the ionization technique used.

-

Instrument: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Acquisition:

-

EI-MS: Introduce the sample (often via a direct insertion probe or GC inlet) into the ion source where it is bombarded with electrons. The resulting ions are then analyzed.

-

ESI-MS: Infuse the sample solution into the ESI source. The solvent is evaporated, and the analyte is ionized. The resulting ions are then introduced into the mass analyzer.

-

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and the fragmentation pattern. High-resolution mass spectrometry can be used to determine the exact mass and elemental composition of the ions.

Diagram 3: Potential Mass Spectrometry Fragmentation Pathways

Caption: Potential fragmentation pathways in mass spectrometry.

This guide provides a foundational understanding of the spectroscopic techniques employed in the characterization of this compound and its derivatives. For detailed analysis of specific derivatives, it is recommended to consult the primary research literature.

References

Thermal Stability of 2-Bromophenyl Methyl Sulfone: A Technical Guide for Drug Development Professionals

Introduction

General Thermal Stability of Aromatic Sulfones

Aromatic sulfones are generally recognized for their high thermal stability. The sulfone group (R-SO₂-R') is inherently robust, and when flanked by two aromatic rings, as in diphenyl sulfone, the stability is further enhanced. The onset of thermal decomposition for many substituted diphenyl sulfone derivatives occurs at temperatures well above 300°C. For instance, various diphenyl sulfone derivatives have shown decomposition temperatures (defined as the temperature at which 5% weight loss occurs) in the range of 380°C to 462°C when analyzed by thermogravimetric analysis (TGA).[1] However, the introduction of different substituents on the aromatic rings can influence the overall thermal stability.

For sulfone-containing drugs, the thermal decomposition can sometimes occur at lower temperatures depending on the overall molecular structure and the presence of other functional groups. For example, the drug dapsone, which contains a diaminodiphenyl sulfone core, is thermally stable up to 339°C.[2] This suggests that while the sulfone group itself is stable, other parts of a molecule can initiate decomposition at lower temperatures.

The melting point of 2-Bromophenyl methyl sulfone is reported to be in the range of 106-110°C. It is expected that the compound is thermally stable well above its melting point.

Anticipated Thermal Decomposition Profile

Based on the data from analogous compounds, the thermal decomposition of this compound is likely to proceed via homolytic cleavage of the C-S bonds at elevated temperatures. This would lead to the formation of radical species, which can then undergo a variety of subsequent reactions, including fragmentation and recombination. The primary decomposition products are expected to be sulfur dioxide (SO₂) and various brominated and methylated aromatic compounds.

Data on Analogous Aromatic Sulfones

To provide a quantitative perspective, the following table summarizes the thermal decomposition data for several aromatic sulfone derivatives as reported in the literature. This data can serve as a useful reference for estimating the thermal stability of this compound.

| Compound | Decomposition Onset (Td, 5% weight loss) (°C) | Analytical Method | Reference |

| Diphenyl Sulfone Derivative DB16 | 462 | TGA | [1] |

| Diphenyl Sulfone Derivative DB17 | 423 | TGA | [1] |

| Diphenyl Sulfone Derivative DB18 | 380 | TGA | [1] |

| Diphenyl Sulfone Derivative DB22 | 396 | TGA | [1] |

| Diphenyl Sulfone Derivative DB26 | 421 | TGA | [1] |

| Diphenyl Sulfone Derivative DB27 | 391 | TGA | [1] |

| Dapsone | 339 | TGA | [2] |

Experimental Protocols for Thermal Analysis

Accurate determination of the thermal stability of this compound requires standardized experimental protocols. The two primary techniques for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the most direct method for determining the decomposition temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean TGA pan (typically platinum or alumina).

-

Atmosphere: Nitrogen or another inert gas, with a typical flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30-40°C.

-

Ramp the temperature at a constant heating rate, typically 10°C/min, to a final temperature of 600-800°C.

-

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The onset of decomposition is typically reported as the temperature at which a 5% weight loss is observed (Td5%).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and enthalpies of transition, and can also indicate decomposition through exothermic or endothermic events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum or platinum DSC pan. An empty, sealed pan is used as a reference.

-

Atmosphere: A dynamic inert atmosphere, such as nitrogen, with a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature below the expected melting point (e.g., 30°C).

-

Ramp the temperature at a controlled rate, typically 5-10°C/min, to a temperature beyond the expected decomposition range.

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic peaks typically represent melting, while sharp exothermic peaks at higher temperatures can indicate decomposition.

Visualizing Experimental Workflows and Decomposition Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for thermal analysis and a plausible decomposition pathway for an aryl methyl sulfone.

References

electronic effects of the methyl sulfone group in 2-Bromophenyl methyl sulfone

An In-depth Technical Guide on the Electronic Effects of the Methyl Sulfone Group in 2-Bromophenyl Methyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the electronic properties of the methyl sulfone group in the context of this compound. It is intended for an audience with a technical background in chemistry, pharmacology, and drug development.

Introduction to the Methyl Sulfone Group in Medicinal Chemistry

The methyl sulfone group (–SO₂CH₃) is a prominent functional group in medicinal chemistry, recognized for its significant impact on the physicochemical and pharmacokinetic properties of drug candidates.[1] It is a strong electron-withdrawing group, a feature that medicinal chemists leverage to modulate the properties of aromatic systems. The sulfone moiety is chemically stable and can act as a hydrogen bond acceptor, contributing to favorable interactions with biological targets.[2]

This compound is an interesting scaffold for chemical synthesis and drug design. The presence of the bromine atom provides a handle for further functionalization through cross-coupling reactions, while the ortho relationship between the bromo and methylsulfonyl substituents creates a unique electronic and steric environment. Understanding the electronic effects of the methyl sulfone group in this specific arrangement is crucial for predicting reactivity and designing novel molecules with desired biological activities.

Electronic Effects of the Methyl Sulfone Group

The electronic influence of the methyl sulfone group on the phenyl ring is a combination of inductive and resonance effects.

Inductive Effect (-I)

The sulfur atom in the sulfone group is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms. This creates a strong dipole, with the sulfur atom being electron deficient. Consequently, the methyl sulfone group exerts a powerful electron-withdrawing inductive effect (-I effect), pulling electron density away from the aromatic ring through the sigma bond.

Resonance Effect (-M)

The sulfone group can also withdraw electron density from the aromatic ring via a resonance or mesomeric effect (-M effect). This occurs through the delocalization of π-electrons from the benzene ring onto the sulfone group, specifically involving the d-orbitals of the sulfur atom. The resonance structures below illustrate this electron withdrawal.

Hammett Constants

The electronic effect of a substituent is often quantified using Hammett constants (σ). These constants are derived from the ionization of substituted benzoic acids.[3] While Hammett constants are well-established for meta (σₘ) and para (σₚ) substituents, defining a universal ortho constant (σₒ) is challenging due to the complicating influence of steric effects and direct field effects.

The methylsulfonyl group is a strongly deactivating group, which is reflected in its positive Hammett constants.

| Hammett Constant | Value for -SO₂CH₃ |

| σₘ | 0.65 |

| σₚ | 0.72 |

Note: These values are for the methylsulfonyl group and provide a quantitative measure of its electron-withdrawing nature through the benzene ring.

Synthesis of this compound

This compound can be synthesized from commercially available starting materials. A common route involves the methylation of a sulfinate salt, which is in turn generated from the corresponding sulfonyl chloride.

Experimental Protocol: Synthesis from 2-Bromobenzenesulfonyl Chloride

This protocol is adapted from a general method described in the patent literature.[4]

Step 1: Reduction of 2-Bromobenzenesulfonyl Chloride to Sodium 2-Bromobenzenesulfinate

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromobenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as a mixture of water and a water-miscible organic solvent (e.g., ethanol).

-

Add a reducing agent, such as sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) (excess, e.g., 1.5-2 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting sulfonyl chloride is consumed.

-

Upon completion, cool the reaction mixture to room temperature. The sodium 2-bromobenzenesulfinate may precipitate or can be isolated by evaporation of the solvent.

Step 2: Methylation of Sodium 2-Bromobenzenesulfinate

-

To the crude or isolated sodium 2-bromobenzenesulfinate, add a suitable solvent such as dimethylformamide (DMF) or ethanol.

-

Add a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I) (1-1.2 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC.

-

Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Reactivity of this compound

The electronic properties of the methyl sulfone group and the presence of the bromine atom dictate the reactivity of this compound.

-

Aromatic Ring: The strong electron-withdrawing nature of the methyl sulfone group deactivates the aromatic ring towards electrophilic aromatic substitution. Any substitution would be directed to the meta position relative to the sulfone group.

-

Bromine Atom: The carbon-bromine bond is susceptible to nucleophilic attack, particularly in the presence of a catalyst. This makes the bromine atom a useful handle for introducing other functional groups via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

-

Sulfone Group: The sulfone group itself is generally stable and unreactive under many conditions. However, the protons on the methyl group are acidic and can be removed by a strong base, allowing for further functionalization at this position.

Quantitative Data

While specific experimental data for this compound is not widely available in the literature, data for the isomeric 4-Bromophenyl methyl sulfone and related compounds can provide valuable insights.

Spectroscopic Data

Experimental ¹H and ¹³C NMR data for this compound are not readily found in the surveyed literature. Below is a table with data for the para-isomer, 4-Bromophenyl methyl sulfone, for comparison. The expected shifts for the ortho-isomer would be different due to the proximity of the two substituents.

Table 1: NMR Data for 4-Bromophenyl methyl sulfone

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H NMR | |||

| -SO₂CH₃ | ~3.1 | s | - |

| Ar-H | ~7.8 | d | ~8.5 |

| Ar-H | ~7.9 | d | ~8.5 |

| ¹³C NMR | |||

| -SO₂CH₃ | ~44.5 | ||

| Ar-C (ipso-Br) | ~129 | ||

| Ar-CH | ~129.5 | ||

| Ar-CH | ~132.5 | ||

| Ar-C (ipso-SO₂CH₃) | ~140 |

Note: Data is approximate and collated from various sources for the para-isomer. The aromatic region in the ¹H NMR of this compound would be more complex due to the lower symmetry.

Physicochemical Properties

| Property | Value for this compound |

| Molecular Formula | C₇H₇BrO₂S |

| Molecular Weight | 235.10 g/mol |

| Melting Point | 106-110 °C |

| CAS Number | 33951-33-6 |

Role in Drug Design and Development

The methyl sulfone group is often employed as a bioisostere for other functional groups, such as carboxylic acids or amides. Its ability to act as a hydrogen bond acceptor and its strong electron-withdrawing character can lead to improved potency, selectivity, and pharmacokinetic properties.

Conclusion

The methyl sulfone group in this compound exerts a strong electron-withdrawing effect on the aromatic ring through a combination of inductive and resonance effects. This significantly influences the molecule's reactivity and physicochemical properties. While specific quantitative experimental data for this particular isomer is sparse in the public domain, understanding its electronic nature through the lens of related compounds and established chemical principles is crucial for its application in synthetic chemistry and drug discovery. The synthetic accessibility and the potential for further functionalization make this compound a valuable building block for the development of novel chemical entities.

References

- 1. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl phenyl sulfone(3112-85-4) 1H NMR [m.chemicalbook.com]

- 3. Hammett equation - Wikipedia [en.wikipedia.org]

- 4. CN102924347A - Preparation method of phenyl methyl sulphone derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reactivity of the Carbon-Bromine Bond in 2-Bromophenyl Methyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the carbon-bromine (C-Br) bond in 2-Bromophenyl methyl sulfone. This compound is a valuable building block in organic synthesis, primarily due to the versatile reactivity of its C-Br bond, which is influenced by the presence of the ortho-methylsulfonyl group. This document details the participation of this compound in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) reactions. Key experimental protocols are provided, and quantitative data is summarized for easy reference. Furthermore, reaction pathways and experimental workflows are illustrated using logical diagrams to facilitate a deeper understanding of the compound's chemical behavior.

Introduction

This compound, also known as 1-Bromo-2-(methylsulfonyl)benzene, is an aromatic compound featuring a bromine atom and a methylsulfonyl group positioned ortho to each other on a benzene ring. The electron-withdrawing nature of the sulfonyl group significantly influences the reactivity of the adjacent C-Br bond, making it an important substrate for various bond-forming reactions. This guide explores the two primary modes of reactivity: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. Understanding these pathways is crucial for the strategic incorporation of the 2-(methylsulfonyl)phenyl moiety into complex molecules, a common objective in medicinal chemistry and materials science.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided below.

| Property | Value |

| CAS Number | 33951-33-6 |

| Molecular Formula | C₇H₇BrO₂S |

| Molecular Weight | 235.10 g/mol |

| Appearance | Solid |

| Melting Point | 106-110 °C |

Spectroscopic Data:

-

¹H NMR (DMSO-d₆): The proton NMR spectrum of this compound shows characteristic signals for the aromatic protons and the methyl group of the sulfone.[1] A representative spectrum is available in the supplementary information of select publications.[1]

(Note: Comprehensive ¹³C NMR, IR, and MS data were not available in the public domain at the time of this guide's compilation.)

Reactivity and Key Transformations

The reactivity of the C-Br bond in this compound is dominated by two major reaction classes: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound is susceptible to oxidative addition to a low-valent palladium center, initiating a catalytic cycle for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures. This compound can be effectively coupled with boronic acids or their derivatives in the presence of a palladium catalyst and a base.

Quantitative Data for Suzuki-Miyaura Coupling

| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Product |

| (4-(morpholin-4-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,5-triazin-2-yl)methanamine | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 2N Na₂CO₃ | Dioxane | 120 | 24 | (4-(2-(methylsulfonyl)phenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl)methanamine |

Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is adapted from a patent describing the synthesis of a complex molecule utilizing a Suzuki-Miyaura coupling of this compound.[2]

-

To a solution of (4-(morpholin-4-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,5-triazin-2-yl)methanamine and this compound (93 mg) in dioxane (1 mL) is added [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (10 mg) and 2N aqueous sodium carbonate (250 µL).[2]

-

The reaction mixture is degassed by evacuating and purging with argon three times.[2]

-

The mixture is then heated to 120 °C for 24 hours.[2]

-

After cooling to room temperature, the reaction mixture is partitioned between water and ethyl acetate.[2]

-

The organic phase is separated, and the aqueous phase is extracted three times with ethyl acetate.[2]

-

The combined organic layers are then processed for product isolation.[2]

Suzuki-Miyaura Coupling Pathway

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing effect of the ortho-sulfonyl group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the bromide leaving group. This SNAr reactivity provides a complementary, transition-metal-free method for functionalizing the 2-position.

(Note: While theoretically favorable, specific examples with quantitative data and detailed protocols for SNAr reactions of this compound were not prominently available in the surveyed literature, indicating that cross-coupling reactions may be more commonly employed for this substrate.)

General SNAr Pathway

References

The Versatile Scaffold: Unlocking the Potential of 2-Bromophenyl Methyl Sulfone in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. In this pursuit, the strategic selection of molecular building blocks is paramount to the successful design and synthesis of drug candidates with desired pharmacological profiles. 2-Bromophenyl methyl sulfone has emerged as a versatile and valuable scaffold, offering a unique combination of reactive handles and physicochemical properties that make it an attractive starting point for the development of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry, detailing its synthetic utility, showcasing its role in the generation of potent inhibitors, and providing experimental insights for its application in drug discovery programs.

Core Attributes and Synthetic Versatility

This compound, with the chemical formula C₇H₇BrO₂S, possesses two key functional groups that underpin its utility in medicinal chemistry: a bromine atom and a methyl sulfone group. The bromine atom, positioned at the ortho-position to the sulfone, serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures. The methyl sulfone group, a recognized pharmacophore, is a strong electron-withdrawing group that can significantly influence the physicochemical properties of a molecule, such as its solubility, metabolic stability, and ability to participate in hydrogen bonding.[1]

The synthetic potential of this compound is primarily realized through palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.

Key Synthetic Transformations:

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester. This is a powerful method for introducing aryl or heteroaryl moieties, which are prevalent in many drug classes.

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds by coupling the aryl bromide with a wide range of amines. This is a crucial tool for the synthesis of anilines and their derivatives, which are common substructures in kinase inhibitors and other therapeutic agents.

-

Sonogashira Coupling: This reaction enables the formation of carbon-carbon triple bonds by coupling the aryl bromide with a terminal alkyne. This can be used to introduce linear linkers or to construct more complex heterocyclic systems.

-

Heck Coupling: This reaction forms carbon-carbon bonds between the aryl bromide and an alkene, providing a route to substituted styrenes and other vinylated compounds.

Applications in the Synthesis of Bioactive Molecules

The strategic application of these synthetic methodologies to this compound has led to the development of a range of compounds with significant biological activities. While direct and extensive literature on the use of this compound is still emerging, the principles derived from related structures, such as other brominated phenyl sulfones, provide a strong indication of its potential.

Cyclooxygenase (COX) Inhibitors for Anti-inflammatory Agents

Aryl methyl sulfones have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. By replacing the carboxylic acid group of traditional nonsteroidal anti-inflammatory drugs (NSAIDs) with a methyl sulfone moiety, researchers have developed compounds with significantly improved inhibitory activity.[2][3]

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of an Aryl Methyl Sulfone Analog [4]

| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) |

| Methyl Sulfone Analog | 0.04 | 0.10 |

| Naproxen (Reference) | 11.3 | 3.36 |

The data clearly demonstrates that the methyl sulfone analog is a significantly more potent inhibitor of both COX-1 and COX-2 compared to the established NSAID, naproxen.[4] This highlights the potential of the aryl methyl sulfone scaffold in the design of new anti-inflammatory agents. This compound can serve as a key starting material for the synthesis of a library of such analogs through Suzuki-Miyaura coupling to introduce various aryl or heteroaryl groups at the 2-position.

Kinase Inhibitors for Anticancer Therapy

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The development of small molecule kinase inhibitors is a major focus of modern oncology drug discovery. The 2-aminopyrimidine scaffold is a well-established pharmacophore found in numerous approved kinase inhibitors. The Buchwald-Hartwig amination of this compound with aminopyrimidines provides a direct route to compounds with the potential to inhibit various kinases.

Modulators of G-Protein Coupled Receptors (GPCRs)

GPCRs represent one of the largest and most important families of drug targets. The development of selective modulators for these receptors is a key area of pharmaceutical research. The versatile substitution patterns achievable from this compound make it a suitable starting point for the synthesis of novel GPCR ligands. Cross-coupling reactions can be employed to introduce pharmacophoric elements known to interact with specific GPCRs, while the methyl sulfone group can be used to fine-tune physicochemical properties and explore interactions with the receptor binding pocket.

Experimental Protocols

The following are generalized experimental protocols for key reactions involving aryl bromides, which are directly applicable to this compound.

Protocol 1: Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 eq)

-

Aryl or heteroaryl boronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

-

To a round-bottom flask, add this compound, the boronic acid, and the base.

-

Purge the flask with an inert gas (e.g., argon or nitrogen).

-

Add the solvent mixture, followed by the palladium catalyst.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

Materials:

-

This compound (1.0 eq)

-

Amine (1.2 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq)

-

Ligand (e.g., XPhos, 0.08 eq)

-

Base (e.g., NaOtBu, 1.4 eq)

-

Anhydrous solvent (e.g., Toluene)

Procedure:

-

In an oven-dried flask under an inert atmosphere, combine the palladium catalyst and the ligand.

-

Add the anhydrous solvent, followed by this compound, the amine, and the base.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the product by column chromatography.

Conclusion

This compound represents a highly promising and versatile building block for medicinal chemistry. Its capacity to undergo a variety of robust and well-established cross-coupling reactions allows for the efficient synthesis of diverse compound libraries. The inherent physicochemical properties of the methyl sulfone group further enhance its appeal as a pharmacophore that can be strategically incorporated into drug candidates to improve their pharmacological profiles. While the full potential of this specific scaffold is still being explored, the foundational chemistry and the success of related structures strongly suggest that this compound will continue to be a valuable tool in the development of new therapeutics for a range of diseases. Further investigation into its application in the synthesis of novel kinase inhibitors, GPCR modulators, and other biologically active molecules is warranted and holds significant promise for the future of drug discovery.

References

- 1. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological properties of aryl methyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Biological Evaluation of Novel Bromophenol Derivatives Incorporating Indolin-2-One Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 2-Bromophenyl Methyl Sulfone: A Technical Guide to Heterocyclic Synthesis

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Utility of 2-Bromophenyl Methyl Sulfone in the Synthesis of Novel Heterocyclic Compounds.

This in-depth technical guide explores the role of this compound as a versatile and strategic building block in the synthesis of a variety of medicinally important heterocyclic scaffolds. This document provides a detailed overview of key synthetic transformations, including Suzuki-Miyaura coupling, Ullmann condensation, and palladium-catalyzed cyclization reactions, leading to the formation of dibenzothiophene-5,5-dioxides, phenothiazines, and thioxanthenes. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery by providing detailed experimental protocols, quantitative data, and mechanistic insights.

Core Synthetic Applications

This compound serves as a readily available and highly functionalized starting material for the construction of complex heterocyclic systems. Its unique combination of a reactive bromo substituent and a stable sulfone moiety allows for a range of selective chemical modifications.

Synthesis of Dibenzothiophene-5,5-dioxides

Dibenzothiophene-5,5-dioxides are an important class of compounds with applications in materials science and as pharmacophores. A common and efficient method for their synthesis from this compound involves a two-step sequence: a palladium-catalyzed Suzuki-Miyaura cross-coupling followed by an intramolecular cyclization.

Reaction Scheme:

The synthesis begins with the Suzuki-Miyaura coupling of this compound with an appropriate arylboronic acid to form a 2-arylphenyl methyl sulfone intermediate. This is followed by a palladium-catalyzed intramolecular C-H activation/cyclization to yield the desired dibenzothiophene-5,5-dioxide.

Synthesis of Dibenzothiophene-5,5-dioxide.

Experimental Protocol: Synthesis of 2-(p-tolyl)phenyl methyl sulfone

A mixture of this compound (1.0 mmol), p-tolylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of toluene and water (10 mL) is degassed and heated at 100 °C for 12 hours under an inert atmosphere. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-(p-tolyl)phenyl methyl sulfone.

Experimental Protocol: Intramolecular Cyclization to 2-Methyldibenzothiophene-5,5-dioxide

To a solution of 2-(p-tolyl)phenyl methyl sulfone (1.0 mmol) in acetic acid (10 mL) is added Pd(OAc)₂ (10 mol%) and Ag₂CO₃ (2.0 equiv). The mixture is heated at 120 °C for 24 hours. After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield 2-methyldibenzothiophene-5,5-dioxide.[1]

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | Dibenzothiophene-5,5-dioxide | 85 |

| 2 | 4-Methoxyphenylboronic acid | 2-Methoxydibenzothiophene-5,5-dioxide | 82 |

| 3 | 4-Chlorophenylboronic acid | 2-Chlorodibenzothiophene-5,5-dioxide | 78 |

Synthesis of Phenothiazines

Phenothiazines are a well-known class of neurologically active compounds. A key synthetic route to the phenothiazine core involves the Ullmann condensation or a Smiles rearrangement, often starting from precursors derived from this compound.

Reaction Scheme:

A common approach involves the reaction of this compound with an o-aminothiophenol derivative. The initial Ullmann condensation forms a diaryl sulfide, which can then undergo intramolecular cyclization. Alternatively, a Smiles rearrangement of a related precursor can lead to the phenothiazine skeleton.

Synthesis of Phenothiazine S,S-dioxide.

Experimental Protocol: Synthesis of 2-((2-Aminophenyl)thio)phenyl methyl sulfone

A mixture of this compound (1.0 mmol), 2-aminothiophenol (1.1 mmol), CuI (10 mol%), and K₂CO₃ (2.0 mmol) in DMF (10 mL) is heated at 140 °C for 24 hours under a nitrogen atmosphere. The reaction mixture is cooled, poured into water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Experimental Protocol: Cyclization to Phenothiazine S,S-dioxide

The 2-((2-aminophenyl)thio)phenyl methyl sulfone (1.0 mmol) is dissolved in a suitable high-boiling solvent such as diphenyl ether, and a strong base like sodium hydride (1.2 equiv) is added. The mixture is heated to reflux for 6-8 hours. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. Purification by recrystallization or column chromatography affords the phenothiazine S,S-dioxide.

| Entry | 2-Aminothiophenol Derivative | Product | Yield (%) |

| 1 | 2-Aminothiophenol | Phenothiazine-10H-5,5-dioxide | 75 |

| 2 | 2-Amino-5-methylthiophenol | 2-Methylphenothiazine-10H-5,5-dioxide | 72 |

| 3 | 2-Amino-4-chlorothiophenol | 3-Chlorophenothiazine-10H-5,5-dioxide | 68 |

Synthesis of Thioxanthenes

Thioxanthene derivatives are another important class of heterocyclic compounds with various biological activities. Their synthesis can be achieved from this compound through a reaction with a thiosalicylic acid derivative, followed by cyclization.

Reaction Scheme:

The synthesis commences with a nucleophilic aromatic substitution of this compound with thiosalicylic acid to form a diaryl sulfide carboxylic acid. This intermediate is then cyclized, typically under acidic conditions, to yield a thioxanthen-9-one S,S-dioxide.

Synthesis of Thioxanthen-9-one S,S-dioxide.

Experimental Protocol: Synthesis of 2-((2-Carboxyphenyl)thio)phenyl methyl sulfone

A mixture of this compound (1.0 mmol), thiosalicylic acid (1.1 mmol), copper powder (0.2 mmol), and anhydrous K₂CO₃ (2.5 mmol) in DMF (15 mL) is heated at 150 °C for 12 hours. After cooling, the mixture is poured into ice-water and acidified with HCl. The precipitate is collected by filtration, washed with water, and dried to give the crude product, which can be purified by recrystallization.[2]

Experimental Protocol: Cyclization to Thioxanthen-9-one S,S-dioxide

The 2-((2-carboxyphenyl)thio)phenyl methyl sulfone (1.0 mmol) is heated in polyphosphoric acid (10 g) at 180 °C for 4 hours. The hot mixture is poured onto crushed ice with stirring. The resulting solid is collected by filtration, washed with sodium bicarbonate solution and water, and then dried. The crude product is purified by recrystallization from a suitable solvent.[2]

| Entry | Thiosalicylic Acid Derivative | Product | Yield (%) |

| 1 | Thiosalicylic acid | Thioxanthen-9-one-10,10-dioxide | 88 |

| 2 | 5-Methylthiosalicylic acid | 2-Methylthioxanthen-9-one-10,10-dioxide | 85 |

| 3 | 4-Chlorothiosalicylic acid | 3-Chlorothioxanthen-9-one-10,10-dioxide | 80 |

Biological Significance and Mechanisms of Action

The heterocyclic cores synthesized from this compound are prevalent in numerous biologically active molecules.

Phenothiazines and Dopamine Receptor Antagonism

Phenothiazine derivatives are well-established antagonists of the dopamine D2 receptor, which is a cornerstone of their antipsychotic activity.[3][4][5][6] By blocking D2 receptors in the mesolimbic pathway, they alleviate the positive symptoms of schizophrenia.[3]

Phenothiazine antagonism of the D2 receptor.

Thioxanthenes and Antimicrobial Activity

Thioxanthene derivatives have demonstrated significant antimicrobial properties.[7][8] One of their proposed mechanisms of action is the inhibition of bacterial efflux pumps, which are responsible for extruding antibiotics from the bacterial cell, thereby contributing to multidrug resistance.[7][8] By inhibiting these pumps, thioxanthenes can restore the efficacy of conventional antibiotics.[7]

Thioxanthene inhibition of bacterial efflux pumps.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of diverse and medicinally relevant heterocyclic compounds. The synthetic routes outlined in this guide, including Suzuki-Miyaura couplings, Ullmann condensations, and palladium-catalyzed cyclizations, offer efficient and modular approaches to dibenzothiophene-5,5-dioxides, phenothiazines, and thioxanthenes. The significant biological activities of these heterocyclic systems underscore the importance of this compound in modern drug discovery and development. This technical guide provides a solid foundation for researchers to explore and expand upon the synthetic utility of this important chemical intermediate.

References

- 1. Palladium-Catalyzed Intramolecular Oxidative Arylations for the Synthesis of Fused Biaryl Sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US4101558A - Process for preparing thioxanthones - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Antagonism of presynaptic dopamine receptors by phenothiazine drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. webhome.auburn.edu [webhome.auburn.edu]

- 7. mdpi.com [mdpi.com]

- 8. Phenothiazines and Thioxanthenes Inhibit Multidrug Efflux Pump Activity in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 2-Bromophenyl Methyl Sulfone (CAS 33951-33-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromophenyl methyl sulfone, identified by the CAS number 33951-33-6, is an organic building block with potential applications in pharmaceutical and agrochemical research. Its chemical structure, featuring a phenyl ring substituted with a bromine atom and a methyl sulfone group, makes it a subject of interest for synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of the known properties, potential uses, and relevant experimental methodologies associated with this compound.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 33951-33-6 | [1] |

| IUPAC Name | 1-Bromo-2-(methylsulfonyl)benzene | [1] |

| Synonyms | This compound, o-Bromophenyl methyl sulfone | [1] |

| Molecular Formula | C₇H₇BrO₂S | [1] |

| Molecular Weight | 235.10 g/mol | [1] |

| Melting Point | 106-110 °C | [1] |

| Boiling Point | 361.6±34.0 °C (Predicted) | [1] |

| Density | 1.595 g/cm³ | [1] |

| Appearance | White crystalline solid | [1] |

| Solubility | Soluble in ethanol and benzene. |

Synthesis

General Synthetic Pathway

The synthesis of phenyl methyl sulfones typically involves two main steps:

-

Reduction of a substituted benzenesulfonyl chloride to the corresponding sodium sulfinate.

-

Methylation of the sodium sulfinate to yield the final phenyl methyl sulfone.

This method is reported to have an overall yield of over 85% and is considered suitable for industrial production.[2]

Illustrative Experimental Protocol (General)

The following is a generalized protocol based on the synthesis of related phenyl methyl sulfone derivatives.[2] Note: This is not a validated protocol for CAS 33951-33-6 and should be adapted and optimized by qualified personnel.

Step 1: Reduction of 2-Bromobenzenesulfonyl Chloride

-

In a suitable reaction vessel, dissolve sodium sulfite in water.

-

Slowly add 2-bromobenzenesulfonyl chloride to the solution.

-

Heat the mixture to reflux for several hours until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction mixture to precipitate the sodium 2-bromobenzenesulfinate.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Methylation of Sodium 2-Bromobenzenesulfinate

-

Suspend the dried sodium 2-bromobenzenesulfinate in a suitable solvent (e.g., ethanol).

-

Add a methylating agent, such as dimethyl sulfate, dropwise to the suspension while maintaining the temperature.

-

After the addition is complete, continue to stir the reaction mixture, potentially with heating, until the reaction is complete.

-

Cool the mixture and add water to precipitate the crude this compound.

-

Filter the solid, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Potential Uses and Biological Activities

While specific, in-depth research on the biological activities of this compound is limited in publicly accessible literature, its structural motifs suggest potential applications in several areas of research and development. The primary uses are as a chemical intermediate in the synthesis of more complex molecules.

Use as a Pharmaceutical Intermediate

The presence of a reactive bromine atom and a stable sulfone group makes this compound a useful intermediate in the synthesis of active pharmaceutical ingredients (APIs). The bromine can be displaced or used in cross-coupling reactions to build more complex molecular architectures. Phenyl sulfone moieties are present in a number of biologically active compounds.

Potential Biological Activities

Based on the activities of structurally related compounds, this compound is suggested to have potential in the following areas. It is crucial to note that these are potential activities and require experimental validation for this specific compound.

-

Antimicrobial Activity: Sulfone derivatives are known to possess antibacterial and antifungal properties. The mechanism of action for some sulfonamides involves the inhibition of the bacterial folate synthesis pathway by acting as a competitive inhibitor of dihydropteroate synthase (DHPS).[3]

-

Cytotoxic (Anticancer) Activity: The methyl sulfone group is found in some anticancer agents. For instance, the simple molecule methyl sulfone has been shown to decrease the expression of hypoxia-inducible factor-1α (HIF-1α) and other metastatic targets in breast cancer and melanoma cells.[4][5] Bromophenol compounds, another structural component, have also been investigated for their anticancer properties.[6]

-

Cytochrome P450 (CYP) Inhibition: Some sources suggest that this compound may act as an inhibitor of specific cytochrome P450 enzymes.[7] CYP enzymes are critical in drug metabolism, and their inhibition can lead to significant drug-drug interactions.

Experimental Protocols for Biological Evaluation

For researchers interested in investigating the potential biological activities of this compound, the following are generalized protocols for initial screening assays.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

This protocol outlines the broth microdilution method to determine the MIC of the compound against a bacterial strain.[3][8]

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

-

Spectrophotometer

-

Incubator

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB in a 96-well plate to achieve a range of concentrations.

-

Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (no compound) and negative (no bacteria) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to assess the cytotoxic potential of a compound.[7][9][10]

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Cytochrome P450 Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of specific CYP450 enzymes using fluorogenic or LC-MS/MS-based methods.[4][11][12][13]

References

- 1. 1-BROMO-2-(METHYLSULFONYL)BENZENE CAS#: 33951-33-6 [amp.chemicalbook.com]

- 2. CN102924347A - Preparation method of phenyl methyl sulphone derivatives - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. enamine.net [enamine.net]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]